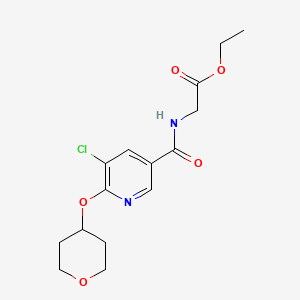
ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a chemical compound that belongs to the class of nicotinamide derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyran glucose with benzyl bromide magnesium to obtain the corresponding benzyl alcohol. This alcohol is then chlorinated with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate has several scientific research applications:
作用機序
The mechanism of action of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through modulation of enzymatic activities and receptor interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-chloro-5-(2,3,4,6-tetra-O-acetyl-β-D-pyran glucose-1-yl)-4’-ethoxy diphenylmethane
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxy tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
生物活性
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₆ClN₃O₅
- Molecular Weight : 399.9 g/mol
- CAS Number : 1903463-00-2
1. Antibacterial Activity
Several studies have reported the antibacterial properties of compounds related to this compound. For instance, a related compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values in the range of 30 to 50 µg/mL .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. In a recent study, derivatives showed strong cytotoxicity against human cervical carcinoma HeLa cells, with IC₅₀ values indicating effective inhibition of cell proliferation . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| HeLa | 15.0 | Strong cytotoxicity |
| A549 (Lung) | >10 | Moderate activity |
| MCF-7 (Breast) | 8.0 | Significant inhibition |
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
4. Neuroprotective Activity
Research has shown that certain derivatives possess neuroprotective effects, potentially beneficial in neurodegenerative conditions. The ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) indicates a multifaceted approach to neuroprotection, with IC₅₀ values around 74.38 µM for AChE inhibition .
Case Studies
-
Study on Antibacterial Properties :
- A derivative of the compound was tested against clinical isolates of bacteria. Results showed significant inhibition at concentrations as low as 25 µg/mL.
- The study concluded that modifications to the tetrahydropyran moiety enhanced antibacterial activity.
-
Cytotoxicity Evaluation :
- A comprehensive study involving multiple cancer cell lines revealed that the compound exhibited selective toxicity towards HeLa cells while sparing normal cells at similar concentrations.
- The findings suggest that structural features contribute to its selectivity and potency.
特性
IUPAC Name |
ethyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5/c1-2-22-13(19)9-17-14(20)10-7-12(16)15(18-8-10)23-11-3-5-21-6-4-11/h7-8,11H,2-6,9H2,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZAZAAMFXHTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














